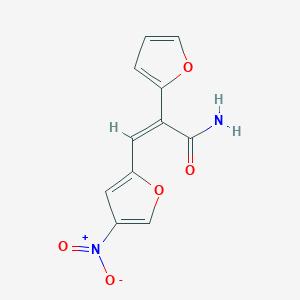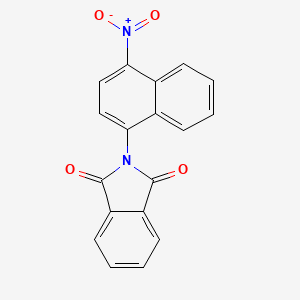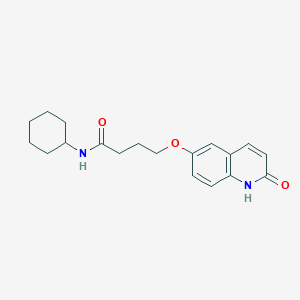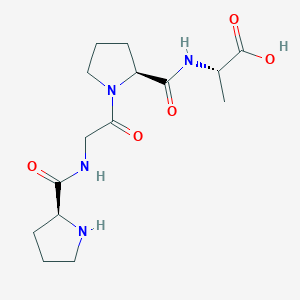
L-Prolylglycyl-L-prolyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolylglycyl-L-prolyl-L-alanine is a tripeptide composed of the amino acids proline, glycine, and alanine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Tripeptides like this compound are often studied for their unique structural properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-prolyl-L-alanine can be achieved through solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolylglycyl-L-prolyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of proline residues.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often use specific amino acid derivatives under controlled conditions to ensure selective modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of proline residues can lead to the formation of hydroxyproline, which can alter the peptide’s structural and functional properties .
Applications De Recherche Scientifique
L-Prolylglycyl-L-prolyl-L-alanine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: The compound is studied for its role in protein folding and stability.
Mécanisme D'action
The mechanism of action of L-Prolylglycyl-L-prolyl-L-alanine involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes involved in protein synthesis and degradation. Additionally, it can influence cellular signaling pathways related to stress response and apoptosis .
Comparaison Avec Des Composés Similaires
L-Prolylglycyl-L-prolyl-L-alanine can be compared with other similar tripeptides such as:
Glycyl-L-prolyl-L-glutamate: Known for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Cyclo-L-prolylglycine: Exhibits mnemotropic and neuroprotective properties, influencing brain-derived neurotrophic factor levels.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Propriétés
Numéro CAS |
663913-33-5 |
|---|---|
Formule moléculaire |
C15H24N4O5 |
Poids moléculaire |
340.37 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C15H24N4O5/c1-9(15(23)24)18-14(22)11-5-3-7-19(11)12(20)8-17-13(21)10-4-2-6-16-10/h9-11,16H,2-8H2,1H3,(H,17,21)(H,18,22)(H,23,24)/t9-,10-,11-/m0/s1 |
Clé InChI |
MOKLIRLWHPQXPZ-DCAQKATOSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2 |
SMILES canonique |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


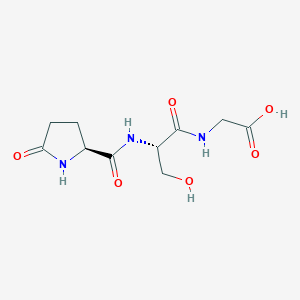
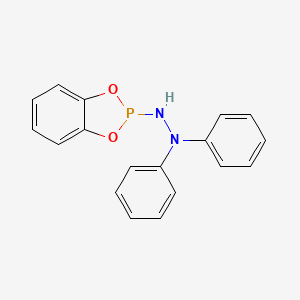
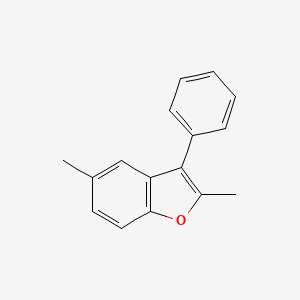
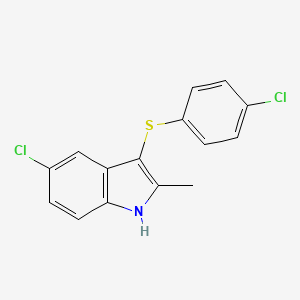
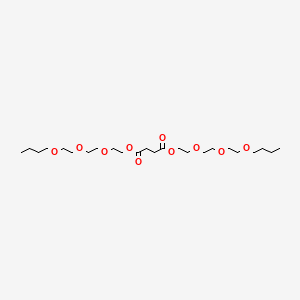
![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)

![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)
![1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B12902128.png)
![N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B12902132.png)
![Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-](/img/structure/B12902140.png)
